4-(3,4,5-Trimethylheptyl)phenol
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Overview
Description
4-(3,4,5-Trimethylheptyl)phenol is an organic compound with the molecular formula C16H26O. It is a type of alkylphenol, characterized by the presence of a phenolic hydroxyl group attached to an alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4,5-Trimethylheptyl)phenol typically involves the alkylation of phenol with 3,4,5-trimethylheptyl halides under basic conditions. The reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(3,4,5-Trimethylheptyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-(3,4,5-Trimethylheptyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trimethylheptyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. Additionally, the alkyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes .
Comparison with Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
3,4,5-Trimethylphenol: Similar structure but lacks the extended alkyl chain.
4-tert-Butylphenol: Contains a tert-butyl group instead of the trimethylheptyl group.
Uniqueness: 4-(3,4,5-Trimethylheptyl)phenol is unique due to its extended alkyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and altered reactivity. These properties make it suitable for specific applications where other phenolic compounds may not be as effective .
Properties
CAS No. |
121158-58-5 |
---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
4-(3,4,5-trimethylheptyl)phenol |
InChI |
InChI=1S/C16H26O/c1-5-12(2)14(4)13(3)6-7-15-8-10-16(17)11-9-15/h8-14,17H,5-7H2,1-4H3 |
InChI Key |
AOOKHLGAVNECET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)C(C)CCC1=CC=C(C=C1)O |
physical_description |
Liquid |
Origin of Product |
United States |
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